tert-butyl2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate
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Overview
Description
tert-Butyl2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate is a complex organic compound that belongs to the purine derivative family This compound is characterized by its unique structure, which includes a tert-butyl group, a purine ring, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate typically involves multiple steps. One common method involves the reaction of 3-methylxanthine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the purine ring.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl or acetate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified purine compounds .
Scientific Research Applications
tert-Butyl2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate involves its interaction with specific molecular targets. The purine ring structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives such as:
- Ethyl 2-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thioacetate
- Methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
- ®-N-(2-acetylphenyl)-2-(8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide .
Uniqueness
tert-Butyl2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate is unique due to its specific tert-butyl and acetate groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-12(2,3)20-7(17)5-16-6-13-9-8(16)10(18)14-11(19)15(9)4/h6H,5H2,1-4H3,(H,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFAUVLQXMJPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC2=C1C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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